2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine
Description
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine is a bicyclic primary amine characterized by a fused bicyclo[4.2.0]octane scaffold attached to an ethylamine moiety. Its molecular formula is C₁₀H₁₃N (molecular weight: 147.22 g/mol), and it exists as a liquid at room temperature, requiring storage at 4°C . Notably, its bicyclo[4.2.0]octane core provides moderate ring strain compared to smaller bicyclic systems like norbornane (bicyclo[2.2.1]heptane), which may enhance metabolic stability .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-(7-bicyclo[4.2.0]octanyl)ethanamine |
InChI |
InChI=1S/C10H19N/c11-6-5-9-7-8-3-1-2-4-10(8)9/h8-10H,1-7,11H2 |
InChI Key |
IZJCMJZLJUOQKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC2CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the use of a tandem Rhodium (CNC) catalyst to prepare bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic routes can be adapted for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclic structure allows for unique reactivity patterns, making it a versatile compound in synthetic chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites, influencing biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine and analogous bicyclic amines:
Key Comparative Insights:
Higher strain in norbornane derivatives enhances reactivity, making them suitable for chiral ligand synthesis .
Functional Group Modifications :
- Hydrochloride salts (e.g., ) improve aqueous solubility, whereas the free base form of the target compound may require formulation optimization for bioavailability.
- Azabicyclo derivatives (e.g., ) introduce nitrogen atoms, enabling hydrogen bonding and interactions with biological targets like enzymes or GPCRs.
Biological Activity: Aromatic substituents (e.g., NBOMe compounds in ) confer affinity for serotonin receptors, whereas the target compound’s purely aliphatic structure may favor selectivity for other CNS targets.
Synthetic Considerations :
Biological Activity
2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C_{10}H_{17}N
Molecular Weight: 155.25 g/mol
IUPAC Name: this compound
CAS Registry Number: Not widely available; related compounds can be found under similar identifiers.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its effects on neurotransmitter systems and potential applications in treating neurological disorders.
Pharmacological Effects
-
Neurotransmitter Modulation:
- Preliminary studies suggest that compounds with similar bicyclic structures can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation may lead to potential applications in treating conditions such as depression and anxiety disorders.
-
Antimicrobial Activity:
- Some derivatives of bicyclic compounds have shown antimicrobial properties against various pathogens, indicating a potential for developing new antibiotics or antifungal agents.
- Antiprotozoal Activity:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Receptor Binding: The compound may interact with specific receptors in the central nervous system (CNS), influencing neuronal signaling pathways.
- Enzyme Inhibition: Similar bicyclic amines have been shown to inhibit enzymes critical for pathogen survival, which could be a mechanism for its antimicrobial properties.
Study 1: Antiprotozoal Activity
A study investigated the antiprotozoal effects of bicyclic amines against Trypanosoma brucei and Plasmodium falciparum. The findings indicated that certain derivatives exhibited significant activity, suggesting that modifications to the bicyclic structure could enhance efficacy .
Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of related bicyclic compounds revealed their potential to modulate serotonin receptors, leading to anxiolytic effects in animal models . This highlights the importance of structural features in determining biological activity.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several related bicyclic compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
